Product packaging for o,o-Bis(diethoxyphosphoryl)calix[4]arene(Cat. No.:CAS No. 145237-28-1)

o,o-Bis(diethoxyphosphoryl)calix[4]arene

Cat. No.: B142847
CAS No.: 145237-28-1
M. Wt: 696.7 g/mol
InChI Key: DQTYOJDDYDYLOM-UHFFFAOYSA-N
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Description

o,o-Bis(diethoxyphosphoryl)calix[4]arene is a macrocyclic compound derived from calix[4]arene, functionalized at the lower rim with two diethoxyphosphoryl groups in adjacent (1,2-proximal) positions. This modification enhances its host-guest interaction capabilities, particularly for metal ions and anions, while maintaining the conformational rigidity of the calix[4]arene scaffold. Its synthesis typically involves phosphorylation reactions, such as the Arbuzov reaction or nucleophilic substitution with diethyl chlorophosphate . Key applications include ion sensing, catalysis, and drug delivery due to its amphiphilic nature and tunable electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42O10P2 B142847 o,o-Bis(diethoxyphosphoryl)calix[4]arene CAS No. 145237-28-1

Properties

IUPAC Name

(27-diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O10P2/c1-5-41-47(39,42-6-2)45-35-29-17-11-18-30(35)22-26-14-10-16-28(34(26)38)24-32-20-12-19-31(23-27-15-9-13-25(21-29)33(27)37)36(32)46-48(40,43-7-3)44-8-4/h9-20,37-38H,5-8,21-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTYOJDDYDYLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)OP(=O)(OCC)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o,o-Bis(diethoxyphosphoryl)calix[4]arene involves multiple steps, starting with the preparation of the pentacyclic core structureSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

o,o-Bis(diethoxyphosphoryl)calix[4]arene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : o,o-Bis(diethoxyphosphoryl)calix arene serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. It is utilized in studying reaction mechanisms due to its reactive phosphoryl groups.
  • Catalysis : The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

  • Biochemical Studies : Its unique structure allows for interactions with biological molecules, making it useful in biochemical assays and studies of enzyme activity.
  • Ion Binding Properties : Notably, o,o-Bis(diethoxyphosphoryl)calix arene has demonstrated significant binding affinity for lithium ions (Li+), which is critical for applications in lithium-ion batteries and sensing technologies. Spectroscopic techniques such as NMR and UV-Vis spectroscopy have been employed to elucidate these interactions .

Industry

  • Material Development : The compound is explored for its potential in developing new materials with specific properties due to its structural versatility. This includes applications in polymer science where calixarene derivatives are used to modify the properties of polymers .
  • Pharmaceutical Applications : Research indicates that o,o-Bis(diethoxyphosphoryl)calix arene exhibits antimicrobial properties, suggesting potential uses in drug formulation and delivery systems.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
Calix areneC28H24O4Basic structure without phosphoryl groups; primarily used for host-guest chemistry.
O-Phosphorylated Calix areneVariesContains a single phosphoryl group; less reactive than bis-substituted derivatives.
Tetra-O-substituted Calix areneVariesFully substituted; may lack specificity towards certain ions compared to bis-substituted variants.
o,o-Bis(diethoxyphosphoryl)calix areneC36H42O8P2Dual phosphoryl substitution enhances reactivity and selectivity towards metal ions.

Case Studies

  • Lithium Ion Binding Studies :
    • A study demonstrated that o,o-Bis(diethoxyphosphoryl)calix arene selectively binds Li+ ions through its phosphoryl groups, showcasing its potential in lithium battery technology and ion-selective sensors.
  • Antimicrobial Activity Assessment :
    • Research indicated that the compound exhibits significant antimicrobial activity against various pathogens, suggesting its viability as a candidate for pharmaceutical development.
  • Material Science Innovations :
    • The integration of o,o-Bis(diethoxyphosphoryl)calix arene into polymer matrices has led to enhanced mechanical properties and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of o,o-Bis(diethoxyphosphoryl)calix[4]arene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Phosphorylated Calix[4]arene Derivatives

Compound A : 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(3-diethoxyphosphorylpropoxy)calix[4]arene
  • Structural Features : Four diethoxyphosphoryl groups at the lower rim.
  • Functional Differences :
    • Exhibits higher ion-binding capacity for transition metals (e.g., Ni²⁺, Cu²⁺) due to increased phosphorylation density.
    • Reduced conformational flexibility compared to the bis-phosphorylated derivative, limiting its adaptability in host-guest systems.
    • Applications: Demonstrated efficacy in ion-selective electrodes and solvent extraction processes .
Compound B : 25,27-Bis[(diethoxyphosphoryl)propoxy]-26,28-bis(salicylamideethoxy)calix[4]arene
  • Structural Features : Two diethoxyphosphoryl groups (1,3-distal) and two salicylamide groups.
  • Functional Differences :
    • Salicylamide groups enable dual functionality: metal coordination (via phosphoryl) and hydrogen bonding (via amide/hydroxyl groups).
    • Shows selective binding for lanthanides (e.g., La³⁺) and fluoride ions in sequential sensing applications .
o,o-Bis(diethoxyphosphoryl)calix[4]arene :
  • Advantages :
    • Proximal phosphorylation (1,2-positions) enhances preorganization for anion recognition, outperforming distal analogs in chloride transport efficiency .
    • Lower steric hindrance compared to tetra-phosphorylated derivatives, enabling broader substrate accessibility in catalysis .

Non-Phosphorylated Analogues

Compound C : p-tert-Butylcalix[4]arene
  • Structural Features: No phosphorylation; hydroxyl groups at the lower rim.
  • Functional Differences :
    • Minimal metal ion extraction (<1% for Ni²⁺/Cu²⁺) due to lack of strong coordinating groups.
    • Primarily used as a structural scaffold for further functionalization .
Compound D : Cationic Amphiphilic Calix[4]arenes
  • Structural Features : Quaternary ammonium or imidazolium groups at the lower rim.
  • Functional Differences :
    • Superior antibacterial activity against Gram-positive bacteria (e.g., MRSA) via membrane disruption, a property absent in phosphorylated derivatives .
    • Higher cytotoxicity to mammalian cells compared to neutral phosphorylated analogs .

Physicochemical Properties and Performance Data

Table 1: Comparative Properties of Phosphorylated Calix[4]arenes

Property This compound Compound A Compound B
Phosphorylation Sites 1,2-proximal 1,2,3,4-distal 1,3-distal
LogP (Lipophilicity) 4.2 6.8 3.5
Metal Binding (E% Cu²⁺) 78% 92% 65% (La³⁺)
Anion Transport Efficiency High (Cl⁻) Low Moderate (F⁻)

Q & A

Q. What are the optimized synthetic routes for o,o-Bis(diethoxyphosphoryl)calix[4]arene, and how do reaction conditions influence product purity?

The synthesis typically involves partial phosphorylation at the calix[4]arene lower rim. Key steps include controlled deprotonation and phosphorylation using reagents like chloromethyl dimethyl phosphine oxide or diphenyl phosphinic acid chloride. To avoid over-functionalization, stoichiometric control of phosphorylating agents (e.g., limiting to 2 equivalents) and mild bases (e.g., NaH) are critical. Reaction solvents (e.g., THF or acetonitrile) and temperatures (room temperature to 60°C) significantly impact yield and purity. Post-synthesis purification via column chromatography or crystallization (e.g., slow evaporation from ethyl acetate) ensures high-purity products .

Q. Which analytical techniques are most effective for characterizing phosphorylated calix[4]arene derivatives?

Comprehensive characterization requires a multi-technique approach:

  • NMR spectroscopy : 31^{31}P NMR identifies phosphorylation success, while 1^{1}H and 13^{13}C NMR confirm regioselectivity and conformational stability (e.g., cone vs. 1,3-alternate) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and functionalization degree .
  • X-ray crystallography : Resolves crystal packing and confirms lower-rim substitution patterns, though challenges in crystal growth may require trial of multiple solvents .

Advanced Research Questions

Q. How do structural modifications of this compound enhance selectivity in anion recognition?

The phosphoryl groups act as hydrogen-bond acceptors, enabling selective interactions with anions (e.g., Cl^-, NO3_3^-). Selectivity is tuned by altering the upper-rim substituents (e.g., tert-butyl groups for steric hindrance) or introducing additional ligating sites (e.g., amido or pyridyl groups). For example, phosphonium derivatives exhibit enhanced affinity for hydrophilic anions in aqueous media, as shown by titration experiments and potentiometric sensor studies .

Q. What computational methods are used to predict host-guest interactions involving this compound, and how do they compare with experimental data?

Density functional theory (DFT) optimizes host-guest geometries and calculates binding energies (∆E, ∆G). For instance, DFT studies of calix[4]arene-favipiravir complexes reveal charge transfer via HOMO-LUMO gaps and adsorption energies (−20 to −30 kJ/mol), corroborated by fluorescence quenching and NMR titration data. Discrepancies arise in solvent effects: DFT often underestimates solvation entropy, requiring experimental validation via isothermal titration calorimetry (ITC) .

Q. What mechanisms explain the cytotoxic activity of phosphorylated calix[4]arene derivatives against cancer cells?

Cytotoxicity is linked to supramolecular interactions with cell membranes or intracellular targets. For example, calix[4]arene-α-aminophosphonate derivatives induce apoptosis in colorectal (DLD-1) and liver (HEPG2) cancer cells via mitochondrial disruption, as shown by MTT assays and flow cytometry. Structure-activity relationships reveal that longer alkyl linkers (e.g., propyl vs. methyl) enhance membrane permeability and IC50_{50} values (e.g., 4.7 µM for DLD-1) .

Q. How can Langmuir-Blodgett (LB) films of this compound improve ion-sensing applications?

LB films enable precise nanoscale deposition of calix[4]arene derivatives on substrates (e.g., SiO2_2). Incorporating CdS or PbS nanoparticles within the films enhances selectivity for heavy metal ions (e.g., Pb2+^{2+}) via size-exclusion effects. Ellipsometry and TEM confirm nanoparticle growth (5–20 nm diameter), while electrochemical impedance spectroscopy (EIS) detects ion binding at sub-ppm levels .

Q. Why do certain calix[4]arene derivatives catalyze non-enzymatic ATP hydrolysis, and how does phosphorylation influence this activity?

Phosphorylated derivatives like C-107 stabilize ATP via π-cation interactions between the phosphoryl groups and adenine, lowering the activation energy for hydrolysis. 31^{31}P NMR tracks inorganic phosphate release, showing a 17.3 nmol Pi/20 min yield. In contrast, non-phosphorylated analogs (e.g., C-150) lack catalytic activity, highlighting the critical role of phosphorylation in transition-state stabilization .

Q. What strategies address contradictions in supramolecular complexation data across different studies?

Discrepancies in binding constants (e.g., for ATP vs. anions) often stem from solvent polarity or competing interactions. For example, polar solvents (e.g., DMSO) disrupt cation-π interactions, reducing calix[4]arene-ATP affinity. Systematic studies using standardized conditions (e.g., 0.1 M KCl in aqueous buffer) and controls (e.g., ionic strength adjusters) mitigate these issues .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to optimize phosphorylation reactions, varying parameters like solvent polarity, temperature, and reagent ratios .
  • Data Interpretation : Combine ITC (for thermodynamic data) and DFT (for mechanistic insights) to resolve conflicting binding affinities .
  • Cross-Disciplinary Applications : Hybrid systems (e.g., calix[4]arene-pillar[n]arene composites) leverage synergistic interactions for advanced drug delivery or catalysis .

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